molecular formula C11H16F3NO5S B173276 tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 149108-74-7

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B173276
CAS No.: 149108-74-7
M. Wt: 331.31 g/mol
InChI Key: ZRKPIWQNLHUKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate is a high-value synthetic building block prized for its strategic functional groups that enable diverse routes for complex molecule construction. Its core utility lies in the vinyl triflate moiety, which serves as a powerful chemical handle for metal-catalyzed cross-coupling reactions, allowing researchers to install diverse carbon-based substituents at the 5-position of the dihydropyridine ring . This capability is crucial for exploring structure-activity relationships in drug discovery. A prominent application is its use in the synthesis of spiropiperidines, which are three-dimensional, rigid scaffolds considered "privileged structures" in medicinal chemistry due to their ability to interact effectively with biological targets . This compound can be leveraged in a tandem triflation-allylation and ring-closing metathesis (RCM) sequence to efficiently build these sought-after 2-spiropiperidine frameworks . The resulting spirocyclic intermediates, still bearing the versatile triflate group, can be further diversified via Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to create extensive chemical libraries for biological screening . This makes it an indispensable tool for medicinal chemists aiming to develop novel therapeutics, such as inhibitors for oncology targets like CDC42 effector interactions or agents for treating psychiatric disorders , by providing a pathway to complex, lead-like molecules with enhanced shape diversity.

Properties

IUPAC Name

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPIWQNLHUKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful attachment of the trifluoromethylsulfonyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflyl group facilitates nucleophilic displacement at the C5 position. Key applications include:

  • Cross-coupling reactions :
    This compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, forming C–C and C–N bonds. For example:
    Triflate+Arylboronic acidPd PPh3 4,baseAryl dihydropyridine\text{Triflate}+\text{Arylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{Aryl dihydropyridine} .

Reaction TypeConditionsYieldKey ProductReference
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, dioxane, 80°C70–85%Biaryl derivatives
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, toluene65–78%Aminated dihydropyridines
  • Alkoxyde/Thiolate Displacements :
    Reacts with alkoxides or thiols to form ethers or thioethers under mild conditions (e.g., K2_2CO3_3, DMF, 25°C) .

Conjugate Addition Reactions

The triflate activates the dihydropyridine ring for conjugate additions. A notable example involves allyltributyltin in the presence of triflic anhydride (Tf2_2O):

  • Mechanism :

    • Tf2_2O generates a reactive carbocation at C5.

    • Allyltributyltin adds to the α,β-unsaturated system, forming spiropiperidine derivatives .

SubstrateNucleophileCatalystYieldProduct
TriflateAllyltributyltinTf2_2O (2.0 equiv)75–92%6-Allyl-6-alkyl-dihydropyridines

Ring-Opening and Functionalization

The dihydropyridine scaffold undergoes ring-opening under acidic or reductive conditions:

  • Acidic Hydrolysis :
    Treatment with HCl/THF removes the Boc group, yielding a secondary amine for further functionalization .

  • Reductive Hydrogenation :
    H2_2/Pd-C reduces the dihydropyridine to piperidine, retaining the triflate for downstream reactions.

Synthetic Byproduct in Triflate Preparation

This compound is often isolated as a minor byproduct (37.8% yield) alongside the 3-triflyl isomer (75.6%) during the synthesis of tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate. The reaction employs:

  • Conditions :

    • Step 1: Deprotonation of 3-oxo-piperidine-1-carboxylate with LiHMDS (−78°C, THF).

    • Step 2: Triflation with N-phenylbistrifluoromethanesulfonimide (0°C, 3 h) .

Stability and Handling

  • Thermal Sensitivity : Decomposes above 150°C, necessitating low-temperature storage (−20°C) .

  • Hazard Profile : Classified as an irritant (GHS07); incompatible with strong oxidizers .

Comparative Reactivity

The triflate’s reactivity is position-dependent:

PositionReactivity in Cross-CouplingNotes
C3ModerateSteric hindrance reduces efficiency
C5HighOptimal electronic activation
C4VariableDepends on ring conformation

This compound’s utility in constructing complex heterocycles and pharmaceuticals underscores its importance in medicinal chemistry and materials science. Experimental protocols emphasize rigorous temperature control and catalyst selection to maximize yields .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine derivatives exhibit significant antimicrobial properties. The trifluoromethylsulfonyl group is known to enhance biological activity by improving the compound's interaction with microbial targets.

Anticancer Research

Studies have investigated the potential of pyridine derivatives in anticancer therapy. The unique structure of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine may contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further investigation in cancer pharmacology.

Neuroprotective Effects

The dihydropyridine core is prevalent in calcium channel blockers, which are used in treating cardiovascular diseases. There is ongoing research into the neuroprotective effects of similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Building Block for Synthesis

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine can serve as a versatile building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Reaction with Nucleophiles

The trifluoromethylsulfonyloxy group is a good leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in synthetic methodologies to create more complex molecular architectures.

Polymer Chemistry

Compounds like tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine are being explored for their potential use in polymer chemistry as additives or modifiers to enhance the properties of polymers such as thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may find applications in formulating coatings and adhesives that require enhanced performance characteristics under various environmental conditions.

Case Study 1: Antimicrobial Activity

In a study published by MDPI, researchers synthesized a series of pyridine derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with trifluoromethylsulfonyl groups exhibited enhanced efficacy compared to their non-fluorinated counterparts .

Case Study 2: Synthesis of Complex Molecules

A research article detailed the use of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine as an intermediate in the synthesis of bioactive natural products. The study highlighted the compound's ability to undergo selective reactions that led to the formation of complex structures with potential pharmacological activity .

Mechanism of Action

The mechanism of action of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The dihydropyridine ring may interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Reactivity/Application
tert-Butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate 149108-74-7 C11H16F3NO5S 331.31 Triflate Nucleophilic substitution, Suzuki couplings, intermediates
tert-Butyl 5-bromo-3,4-dihydropyridine-1(2H)-carboxylate 1622840-55-4 C10H16BrNO2 262.15 Bromo Less reactive in substitution; precursor for cross-coupling
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate 1121057-77-9 C16H28BNO4 309.21 Boronate Suzuki-Miyaura couplings; sp³ C–B bond formation
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate 13361-34-7 C11H19NO2 197.23 Methyl Conformational stabilization; limited reactivity
tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate 131667-57-7 C10H17NO2 183.25 None Base structure for functionalization; low inherent reactivity

Biological Activity

Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate (CAS Number: 149108-74-7) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a trifluoromethylsulfonyloxy group, which enhances its chemical reactivity and stability. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆F₃NO₅S, with a molecular weight of 331.309 g/mol. The structure includes a dihydropyridine ring, which is significant in various biological processes.

PropertyValue
Molecular FormulaC₁₁H₁₆F₃NO₅S
Molecular Weight331.309 g/mol
LogP3.7436
PSA81.29

Research indicates that compounds with a dihydropyridine structure often exhibit calcium channel blocking activity. This mechanism can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release. The trifluoromethylsulfonyloxy group may enhance these effects by increasing lipophilicity and bioavailability.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways.

Case Studies

  • Cardiovascular Research : In a study examining the effects of various dihydropyridine derivatives on cardiovascular health, this compound demonstrated significant vasodilatory effects in isolated rat aorta tissues. The compound's ability to induce relaxation was attributed to its calcium channel blocking properties.
  • Neuropharmacology : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and preserve neuronal function through modulation of intracellular calcium levels.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other trifluoromethylated compounds and dihydropyridines:

Compound NameBiological Activity
Tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylateSimilar calcium channel blocking activity
Dihydropyridine derivativesCommonly used as antihypertensive agents
Trifluoromethylated pyridinesEnhanced metabolic stability and bioactivity

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate?

The synthesis typically involves introducing the trifluoromethylsulfonyloxy (TfO) group via triflic anhydride (Tf₂O) under basic conditions. A representative method includes:

  • Stepwise functionalization : Reacting a hydroxylated precursor (e.g., tert-butyl 7-hydroxy-10-(methylthio)-6-oxo-hexahydropyrimidoquinoxaline carboxylate) with Tf₂O in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is used to scavenge acid byproducts .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is commonly employed to isolate the product .

Q. How is this compound characterized spectroscopically?

Key analytical methods include:

  • ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.05 ppm, singlet) and dihydropyridine protons (δ 2.58–5.59 ppm) are diagnostic. The TfO group’s electron-withdrawing effect deshields adjacent protons .
  • Mass spectrometry (ESI+) : The molecular ion [M+H]⁺ is observed, with fragmentation patterns confirming the TfO substituent and Boc-protected amine .

Q. What safety precautions are required during handling?

  • Toxicity : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at –20°C under inert gas (e.g., N₂) to prevent hydrolysis of the TfO group .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyloxy group influence reactivity in cross-coupling reactions?

The TfO group acts as a superior leaving group compared to tosylates or mesylates, enabling efficient nucleophilic substitutions or transition metal-catalyzed cross-couplings. For example:

  • Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like X-Phos facilitate arylations. The TfO group’s stability under basic conditions minimizes side reactions .
  • Reactivity data : Reaction yields exceed 70% with boronic acids under optimized conditions (e.g., Cs₂CO₃ in dioxane at 100°C) .

Q. What challenges arise during purification, and how are they addressed?

  • Hydrolysis sensitivity : The TfO group hydrolyzes in humid conditions. Use anhydrous solvents and rapid chromatography .
  • Byproduct removal : Silica gel chromatography effectively separates sulfonic acid byproducts (from TfO hydrolysis) and unreacted starting materials .

Q. What role does this compound play in photoclick chemistry?

In PQ-ERA photoclick reactions, the TfO group enhances electron-deficient character, accelerating [2+2] cycloadditions with enamines. Key metrics include:

  • Reaction rate (k₂) : Up to 0.15 M⁻¹s⁻¹ under UV light (390 nm).
  • Quantum yield (ΦP) : ~0.15, outperforming non-sulfonylated analogs .

Q. How is computational modeling used to predict reactivity?

  • DFT calculations : Optimize transition states for TfO group participation in SN2 reactions or Pd-mediated cross-couplings.
  • Solvent effects : Simulate DCM or THF environments to predict reaction pathways .

Contradictions and Limitations

  • Catalyst selection : While Pd(OAc)₂/X-Phos is effective for arylations (), alternative ligands (e.g., BINAP) may improve enantioselectivity in chiral syntheses .
  • Solvent choice : DCM is standard for TfO introduction, but acetonitrile/THF mixtures reduce hydrolysis risks in moisture-sensitive reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.